

Spectroscopic Data Interpretation for 1,1-Dibromoethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,1-Dibromoethane** (CH₃CHBr₂). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this compound through the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure

1,1-Dibromoethane is a geminal dihalide with the chemical formula C₂H₄Br₂. The molecule consists of a methyl group (-CH₃) and a dibromomethyl group (-CHBr₂) connected by a single carbon-carbon bond.

Caption: Molecular structure of **1,1-Dibromoethane**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of **1,1-Dibromoethane**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data for 1,1-Dibromoethane



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~5.84	Quartet	1H	CHBr ₂	~6.35
~2.46	Doublet	3H	СН₃	~6.35

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. [1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Data for 1,1-Dibromoethane

Chemical Shift (δ) ppm	Assignment	
~38.0	CHBr ₂	
~28.0	CH₃	

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. [3]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for 1,1-Dibromoethane

m/z	Relative Abundance	Assignment
186, 188, 190	Variable	[M] ⁺ (Molecular Ion)
107, 109	High	[CH₃CHBr]+
27	High	[C ₂ H ₃] ⁺

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.[4]



Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands for 1,1-Dibromoethane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975 - 2845	Moderate-Strong	C-H stretching
1470 - 1370	Strong	C-H deformation
780 - 580	Strong	C-Br stretching

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique for **1,1-dibromoethane**.[5]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (1H and 13C)

Sample Preparation: A small quantity of **1,1-dibromoethane** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a standard 5 mm NMR tube.[1][2][3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for protons.

¹H NMR Acquisition:

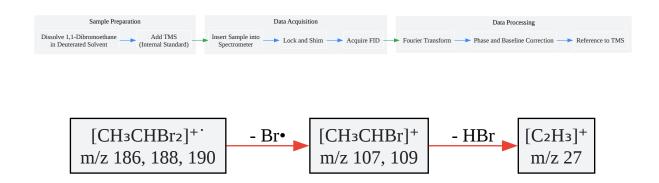
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment is performed.



 The free induction decay (FID) is acquired and then Fourier transformed to produce the spectrum.

¹³C NMR Acquisition:

- Similar sample preparation and instrument setup as for ¹H NMR are used.
- A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.



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